molecular formula C12H12O B8813699 3-Methoxy-1-methylnaphthalene CAS No. 57404-87-2

3-Methoxy-1-methylnaphthalene

Cat. No. B8813699
CAS RN: 57404-87-2
M. Wt: 172.22 g/mol
InChI Key: IRQRQFXTTXIJBU-UHFFFAOYSA-N
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Description

3-Methoxy-1-methylnaphthalene is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-1-methylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-1-methylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57404-87-2

Product Name

3-Methoxy-1-methylnaphthalene

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-methoxy-1-methylnaphthalene

InChI

InChI=1S/C12H12O/c1-9-7-11(13-2)8-10-5-3-4-6-12(9)10/h3-8H,1-2H3

InChI Key

IRQRQFXTTXIJBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 7-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene (1.0 g) and 10% palladium on charcoal (1.0 g) was stirred and heated in diphenyl ether (2 ml) at 200° C. for 1 hr. The mixture was purified by column chromatography over silica with light petroleum/dichloromethane (1:1 v/v) elution to give 2-methoxy-4-methylnaphthalene as a low melting point solid. Pmr spectrum (CDCl3 ; δ in ppm): 2.64 (3H,s); 3.89 (3H,s); 7.0-7.9 (6H,m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-BuOH (44.5 g, 600 mmol) in dry THF (240 mL) was added dropwise to a suspension of NaNH2 (84.4 g, 2.2 mmol) in dry THF (480 mL) under nitrogen. The resulting mixture was heated for 2 h at 40-45° C. After the mixture was cooled, a solution of 4-methoxypent-3-en-2-one (68.5 g, 600 mmol) in dry THF (480 mL) was added dropwise at 30-40° C. The resulting mixture was stirred at 45° C. for 2 h. A solution of bromobenzene (47.1 g, 300 mmol) in dry THF (240 mL) was added and the mixture was stirred at 55° C. for 6 h. The mixture was allowed to cool to room temperature overnight. The mixture was poured into ice, acidified with an aqueous 3 M HCl solution to pH 4-5 and extracted with EtOAc. The combined organic extracts were concentrated under reduced pressure, and the residue was diluted with acetone (480 mL) and stirred with conc. HCl solution (24 mL) for 10 min. The mixture was diluted with EtOAc (200 mL) and washed with saturated brine (200 mL). The aqueous layer was extracted with EtOAc, and the combined organic layers were dried over sodium sulfate, filtered, and concentrated. The residue was subjected to flash chromatography (700 g silica gel with dry-loading, eluting by 2% EtOAc in heptanes to give orange oil (19 g, yield: 37%).
[Compound]
Name
5-BuOH
Quantity
44.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
84.4 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Two
Quantity
47.1 g
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
37%

Synthesis routes and methods III

Procedure details

A solution of t-BuOH (44.5 g, 600 mmol) in dry THF (240 mL) was added dropwise to a suspension of NaNH2 (84.4 g, 2.2 mmol) in dry THF (480 mL) under nitrogen. The resulting mixture was heated for 2 h at 40-45° C. After the mixture was cooled, a solution of 4-methoxypent-3-en-2-one (68.5 g, 600 mmol) in dry THF (480 mL) was added dropwise at 30-40° C. The resulting mixture was stirred at 45° C. for 2 h. A solution of bromobenzene (47.1 g, 300 mmol) in dry THF (240 mL) was added and the mixture was stirred at 55° C. for 6 h. The mixture was allowed to cool to room temperature overnight. The mixture was poured into ice, acidified with an aqueous 3 M HCl solution to pH 4-5 and extracted with EtOAc. The combined organic extracts were concentrated under reduced pressure, and the residue was diluted with acetone (480 mL) and stirred with conc. HCl solution (24 mL) for 10 min. The mixture was diluted with EtOAc (200 mL) and washed with saturated brine (200 mL). The aqueous layer was extracted with EtOAc, and the combined organic layers were dried over sodium sulfate, filtered, and concentrated. The residue was subjected to flash chromatography (700 g silica gel with dry-loading, eluting by 2% EtOAc in heptanes to give orange oil (19 g, yield: 37%).
Quantity
44.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
84.4 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
68.5 g
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Two
Quantity
47.1 g
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
37%

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